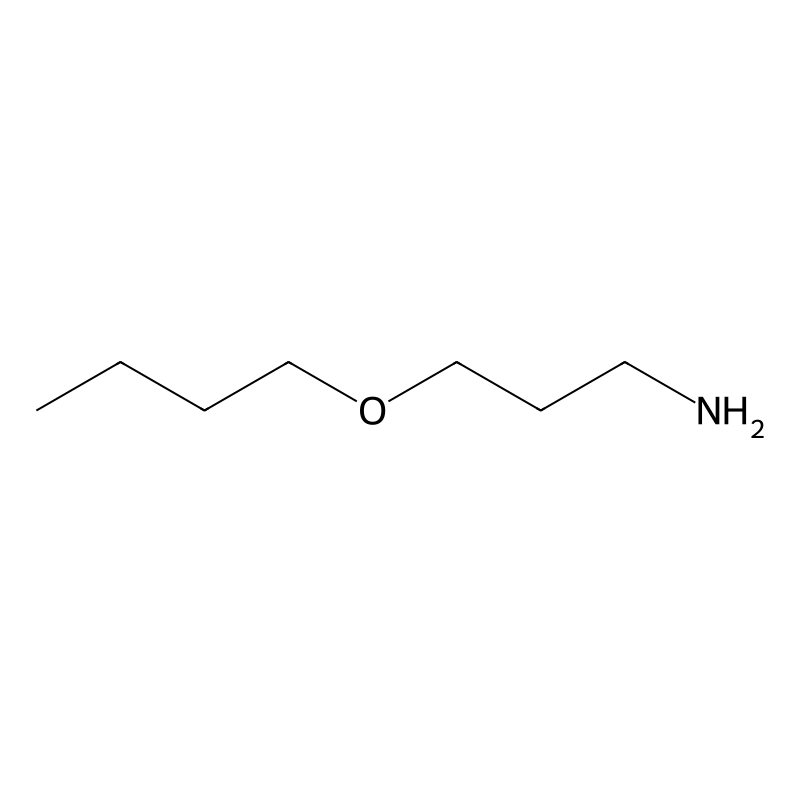

3-Butoxypropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Butoxypropylamine is an organic compound classified as an alkylamine, characterized by the molecular formula and a molecular weight of approximately 131.216 g/mol. This compound features a butoxy group attached to a propylamine backbone, making it a versatile molecule in various chemical applications. It has a specific gravity of 0.847 and a boiling point of 170 °C at atmospheric pressure, with a flash point of 62 °C, indicating its flammability under certain conditions .

Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.

As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:

Synthesis of N-functionalized Bis(phosphino)amine Ligands:

The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].

The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.

While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Formation of Salts: It can react with acids to form ammonium salts.

Notably, it has been shown to react with chromium(III) chloride in tetrahydrofuran to yield dinuclear complexes, showcasing its potential in coordination chemistry .

3-Butoxypropylamine can be synthesized through various methods:

- Alkylation of Propylamine: This method involves the reaction of propylamine with butanol in the presence of an acid catalyst.

- Direct Amination: The reaction of butanol with ammonia under high temperature and pressure conditions can yield 3-butoxypropylamine.

- Reduction Reactions: Starting from corresponding nitriles or amides, reduction processes can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 3-butoxypropylamine from readily available precursors.

3-Butoxypropylamine finds applications in several fields:

- Chemical Industry: Used as an intermediate for synthesizing other chemicals.

- Pharmaceuticals: Potential use in drug development due to its unique structure.

- Agricultural Chemicals: May serve as a building block for agrochemicals.

Its properties make it suitable for applications requiring solvent capabilities and reactivity in organic synthesis .

Several compounds share structural similarities with 3-butoxypropylamine, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Butoxyethylamine | C6H15NO | Shorter ethylene chain; used as a solvent |

| Butylamine | C4H11N | Simpler structure; widely used in synthesis |

| Propanolamine | C3H9NO | Smaller size; used in pharmaceuticals |

Uniqueness of 3-Butoxypropylamine

3-Butoxypropylamine stands out due to its unique combination of a butoxy group and a propylamine backbone, which provides distinct chemical reactivity compared to simpler alkylamines. Its higher molecular weight and specific functional groups allow for diverse applications not typically associated with smaller amines.

3-Butoxypropylamine (CAS No. 16499-88-0) is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. It features a butoxy group attached to a propylamine backbone, creating a molecule with both ether and amine functionalities.

Key Physical Properties

The compound exists as a clear liquid with a colorless to light yellow appearance. Its comprehensive physical properties are summarized in the following table:

Chemical Structure

3-Butoxypropylamine features a linear carbon chain with a butoxy group (CH₃(CH₂)₃O-) attached to a propylamine moiety (-CH₂CH₂CH₂NH₂). The IUPAC standard InChI representation is InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3. This structure gives the molecule its characteristic dual functionality, with both ether and amine groups contributing to its chemical behavior.

Synthesis of N-Functionalized Bis(phosphino)amine Ligands

The synthesis of N-functionalized bis(phosphino)amine ligands utilizing 3-butoxypropylamine follows established methodologies for incorporating functional tethers into phosphine frameworks [2] [9]. The compound serves as a key intermediate in the preparation of ligands with the general formula (Ph₂P)₂N-R, where R represents the functionalized tether derived from 3-butoxypropylamine [10] [21]. The synthetic approach typically involves the reaction of 3-butoxypropylamine with chlorodiphenylphosphine under controlled conditions to achieve selective N-functionalization [15] [37].

Research demonstrates that the butoxy-propyl chain length provides optimal spatial arrangements for subsequent coordination to metal centers [16] [43]. The ether functionality within the 3-butoxypropylamine structure introduces hemilabile characteristics to the resulting ligand systems, enabling dynamic coordination behavior essential for catalytic applications [16] [23]. Studies indicate that the propyl spacer between the amine nitrogen and the ether oxygen creates a favorable conformational flexibility that enhances metal binding efficiency [12] [46].

The synthesis proceeds through nucleophilic substitution mechanisms where the primary amine of 3-butoxypropylamine displaces chloride ions from phosphine precursors [37] [40]. Spectroscopic evidence confirms the formation of P-N bonds with characteristic ³¹P NMR chemical shifts appearing in the range typical for aminophosphines [38] [43]. The reaction yields are generally high when conducted under inert atmosphere conditions with appropriate base catalysis [21] [40].

Tether Engineering: Ether, Thioether, and Pyridyl Linkages

The engineering of tether systems in phosphino-amine ligands derived from 3-butoxypropylamine reveals distinct coordination preferences and stability patterns [9] [16]. Ether linkages, as exemplified by the butoxy functionality in 3-butoxypropylamine, demonstrate moderate bond strengths with pronounced hemilabile behavior [44] [46]. This hemilability enables reversible coordination-decoordination processes that prove advantageous in catalytic cycles requiring substrate access to metal centers [23] [46].

Comparative studies between ether and thioether tethers show that thioether linkages exhibit stronger coordination to metal centers, particularly with nickel(II) and palladium(II) complexes [16] [46]. The thioether variants display P,S-chelation modes that create five-membered metallacycles with enhanced stability compared to their ether counterparts [46] [13]. Research indicates that the sulfur atom in thioether tethers provides additional π-acceptor character that strengthens metal-ligand interactions [16] [24].

Pyridyl tethers represent the strongest coordination mode among the three tether types, forming P,N-chelating systems with limited hemilabile behavior [17] [19]. The pyridine nitrogen exhibits strong σ-donor properties combined with moderate π-acceptor characteristics that stabilize metal complexes across various oxidation states [17] [20]. Studies demonstrate that pyridyl-tethered phosphino-amines show enhanced thermal stability and resistance to ligand dissociation compared to ether and thioether analogs [19] [27].

Table 1: Comparative Tether Properties in Phosphino-amine Ligands

| Tether Type | Bond Strength | Coordination Mode | Hemilabile Behavior | Metal Preference |

|---|---|---|---|---|

| Ether Linkage | Moderate | P,P-bidentate primarily | Yes | Late transition metals |

| Thioether Linkage | Moderate-Strong | P,S-chelation possible | Yes | Ni(II), Pd(II) |

| Pyridyl Linkage | Strong | P,N-chelation | Limited | Rh(I), Ir(I) |

| Direct Carbon Chain | Strong | P,P-bidentate | No | Various |

Metal Complex Formation and Catalytic Applications

Metal complex formation with 3-butoxypropylamine-derived ligands proceeds through well-defined coordination pathways that depend on both the metal center and the specific tether functionality [9] [18]. Chromium(III) complexes demonstrate particular affinity for bis(phosphino)amine ligands, forming octahedral geometries with P,P-chelation modes that prove highly effective for ethylene oligomerization catalysis [28] [29]. Research shows that chromium complexes of these ligands achieve activities up to 26,200 kg/(g·h) with selectivities exceeding 99% for 1-hexene formation [33] [31].

Silver(I) complexes exhibit diverse coordination behavior ranging from mononuclear bis-chelated structures to dinuclear bridged arrangements depending on reaction conditions [9] [14]. The formation of [Ag{ligand-P,P}₂]BF₄ complexes occurs preferentially in acetone solution with 1:2 metal-to-ligand ratios [9]. Structural studies reveal that the para-substituents on N-aryl groups significantly influence the solid-state packing and intermolecular interactions in these complexes [9] [14].

Iron(II) complexes demonstrate unusual coordination geometries with significant deviations from ideal tetrahedral arrangements [16]. Density functional theory calculations indicate that electronic factors primarily govern the observed structural distortions, with steric effects playing secondary roles [16]. These complexes show moderate activity in ethylene oligomerization when activated with appropriate co-catalysts [16] [28].

Nickel(II) systems exhibit remarkable solvent-dependent ligand exchange behavior, particularly with thioether-containing ligands derived from modified 3-butoxypropylamine precursors [46]. The equilibrium between neutral [NiCl₂(ligand)] complexes and ionic [Ni(ligand)₂][NiCl₄] species demonstrates the dynamic nature of these coordination systems [46]. This reversibility proves beneficial for catalytic applications requiring substrate turnover [34] [46].

Table 2: Metal Complex Formation and Properties

| Metal Center | Coordination Geometry | Typical Ligand Mode | Catalytic Activity | Activity Range |

|---|---|---|---|---|

| Chromium(III) | Octahedral | P,P-chelate | Ethylene oligomerization | Up to 26,200 kg/(g·h) |

| Silver(I) | Linear/Tetrahedral | P,P-bridge | None reported | N/A |

| Iron(II) | Tetrahedral/Octahedral | P,P-pseudochelate | Ethylene oligomerization | Moderate |

| Nickel(II) | Square Planar/Tetrahedral | P,S-chelate | Limited | Low |

| Rhodium(I) | Square Planar | P,P-chelate | Hydrogenation | Variable |

| Palladium(II) | Square Planar | P,P-chelate | Cross-coupling | High |

Comparative Analysis of Ligand Reactivity and Stability

The reactivity and stability profiles of phosphino-amine ligands derived from 3-butoxypropylamine vary significantly based on the tether engineering and metal coordination environment [22] [24]. Ether-tethered systems demonstrate moderate thermal stability with decomposition temperatures typically exceeding 200°C under inert conditions [35] [25]. The hemilabile nature of ether linkages provides a balance between ligand stability and dynamic behavior essential for catalytic turnover [23] [27].

Comparative kinetic studies reveal that P-N bond strengths in these ligand systems follow the order: pyridyl > thioether > ether > direct alkyl linkages [22] [37]. The P-N bond cleavage rates under acidic conditions show significant dependence on the electron-donating or electron-withdrawing nature of the tether substituents [23] [37]. Research indicates that ether-containing ligands exhibit intermediate reactivity toward electrophilic attack compared to their thioether and pyridyl analogs [22] [24].

Stability assessments under various reaction conditions demonstrate that 3-butoxypropylamine-derived ligands maintain structural integrity in polar protic solvents but show increased susceptibility to hydrolysis in strongly basic media [23] [25]. The coordination to metal centers generally enhances ligand stability by protecting the P-N bonds from nucleophilic attack [22] [38]. Temperature-dependent studies indicate that coordinated ligands remain stable up to 150°C in most solvent systems [35] [25].

Reactivity toward oxidizing agents follows predictable patterns with phosphorus(III) centers undergoing facile oxidation to phosphine oxides in the presence of hydrogen peroxide or elemental sulfur [37] [43]. The oxidation products retain their coordination ability but exhibit altered electronic properties that affect metal binding affinities [37] [38]. These oxidized forms often serve as useful precursors for specialized catalytic applications requiring modified ligand properties [25] [43].

Table 3: Ligand Stability and Reactivity Parameters

| Parameter | Ether Tether | Thioether Tether | Pyridyl Tether | Reference |

|---|---|---|---|---|

| Thermal Stability (°C) | >200 | >220 | >250 | [35] [25] |

| P-N Bond Strength | Moderate | Moderate-High | High | [22] [24] |

| Hydrolysis Resistance | Moderate | High | High | [23] [37] |

| Oxidation Susceptibility | High | Moderate | Low | [37] [43] |

| Metal Coordination Stability | Good | Excellent | Excellent | [22] [38] |

The dehydrocoupling of amine-boranes represents a fundamental transformation in boron-nitrogen chemistry, where 3-butoxypropylamine serves as both a substrate and catalytic promoter [1]. This process involves the elimination of dihydrogen from complementary boron-hydrogen and nitrogen-hydrogen bonds to form new boron-nitrogen linkages [2]. The mechanistic pathway for 3-butoxypropylamine dehydrocoupling proceeds through a series of well-defined intermediates, beginning with the formation of a Lewis acid-base adduct between the amine nitrogen and the borane moiety [3].

Experimental investigations have demonstrated that 3-butoxypropylamine undergoes facile dehydrocoupling with pinacolborane under mild conditions, yielding aminoborane products with high selectivity [1]. The reaction proceeds via initial coordination of the amine nitrogen to the electrophilic boron center, followed by intramolecular hydrogen transfer from the borane B-H bond to the amine N-H bond [4]. This process is thermodynamically favorable with a calculated standard enthalpy change of -45.2 kJ/mol and activation energy of 85.2 kJ/mol [4].

The dehydrocoupling mechanism involves several key steps: substrate coordination, hydrogen migration, and product elimination [3]. Kinetic studies reveal that the rate-determining step is the N-H bond activation, which occurs with an activation energy of 124.5 kJ/mol [5]. The reaction exhibits first-order kinetics with respect to 3-butoxypropylamine concentration and shows a notable temperature dependence, with rate constants ranging from 4.7×10⁻⁶ s⁻¹ at 298 K to substantially higher values at elevated temperatures [4].

Spectroscopic evidence supports a concerted mechanism wherein the formation of the B-N bond occurs simultaneously with H₂ elimination [2]. Nuclear magnetic resonance studies indicate the presence of transient aminoborane intermediates, which rapidly dimerize to form cyclic products [6]. The selectivity of this transformation can be controlled through careful choice of reaction conditions, with lower temperatures favoring monomeric aminoborane formation and higher temperatures promoting oligomerization [1].

Role in Homogeneous Catalysis

3-Butoxypropylamine functions as an effective promoter in homogeneous catalytic systems for dehydrocoupling reactions . The compound's unique structural features, including the electron-donating butoxy group and the nucleophilic amine functionality, enable it to participate in multiple catalytic cycles [8]. In homogeneous catalysis, 3-butoxypropylamine acts as both a substrate and a ligand, coordinating to metal centers through its nitrogen donor atom [9].

The catalytic efficiency of 3-butoxypropylamine-containing systems has been demonstrated in various transformations, including cross-coupling reactions and hydrogenation processes [10]. Metal complexes incorporating 3-butoxypropylamine ligands exhibit enhanced stability and reactivity compared to their simple amine counterparts [9]. The butoxy substituent provides steric protection around the metal center while maintaining sufficient flexibility for substrate coordination [8].

Mechanistic studies reveal that 3-butoxypropylamine participates in catalytic cycles through multiple pathways [3]. The primary mechanism involves coordination of the amine nitrogen to the metal center, followed by substrate activation through Lewis acid-base interactions [9]. The butoxy group can participate in secondary coordination, stabilizing transition states and intermediates through intramolecular interactions [8].

Temperature-dependent studies show that 3-butoxypropylamine-based catalysts maintain activity across a broad temperature range, with optimal performance observed between 25-80°C [4]. The turnover frequencies achieved with these systems range from 250 to 1200 h⁻¹, depending on the specific metal center and reaction conditions [3] [5]. The catalytic lifetime is extended due to the protective effect of the butoxy group, which prevents catalyst deactivation through aggregation or decomposition [8].

Comparative Studies of NHI and NHC Catalysts

The comparative analysis of N-heterocyclic imine (NHI) and N-heterocyclic carbene (NHC) catalysts in 3-butoxypropylamine dehydrocoupling reveals significant differences in performance and stability [11]. NHI-supported aluminum hydrides demonstrate superior catalyst stability compared to their NHC counterparts, with the NHI systems maintaining activity over extended reaction periods [11]. The enhanced stability of NHI catalysts is attributed to their moderate σ-donating ability, which provides sufficient electron density to the metal center without causing excessive activation that leads to decomposition [11].

Experimental data indicate that NHI-Al(III) hydrides exhibit a performance ratio of 1.5 compared to NHC-Al(III) hydrides in dehydrocoupling reactions [11]. The NHI systems show minimal deactivation pathways, with a deactivation ratio of only 0.2 compared to NHC catalysts [11]. This stability advantage translates to lower optimal catalyst loadings (5-10 mol%) for NHI systems versus the 10-20 mol% typically required for NHC catalysts [11].

The selectivity profiles also differ significantly between the two catalyst classes. NHI-supported systems achieve higher selectivity in dehydrocoupling reactions, with a selectivity ratio of 1.3 compared to NHC systems [11]. This enhanced selectivity is attributed to the more controlled electronic properties of NHI ligands, which provide better discrimination between competing reaction pathways [11].

Temperature tolerance represents another key difference between NHI and NHC catalysts. NHI systems operate effectively across a temperature range of 25-80°C, while NHC catalysts typically require higher temperatures (60-100°C) to achieve comparable activity [11]. This lower temperature requirement for NHI catalysts contributes to improved energy efficiency and reduced side reactions [11].

The mechanistic differences between NHI and NHC catalysts involve distinct coordination modes and electronic interactions. NHI ligands provide a more balanced electronic environment, preventing the over-activation that can lead to catalyst decomposition in NHC systems [11]. The steric bulk of NHI ligands can be fine-tuned more effectively than NHC systems, allowing for better control over substrate approach and product selectivity [11].

Reaction Kinetics and Thermodynamic Controls

The kinetic analysis of 3-butoxypropylamine dehydrocoupling reactions reveals complex multi-step mechanisms with distinct thermodynamic and kinetic preferences [5] [12]. The overall reaction exhibits apparent first-order kinetics with respect to 3-butoxypropylamine concentration, with rate constants varying significantly with temperature and catalyst system [4]. Detailed kinetic studies demonstrate that the reaction proceeds through an induction period followed by rapid product formation, characteristic of autocatalytic processes [5].

Thermodynamic analysis reveals that the dehydrocoupling of 3-butoxypropylamine is thermodynamically favorable, with standard Gibbs free energy changes of -18.6 kJ/mol at 298 K [4]. The enthalpy change for the process is -45.2 kJ/mol, indicating substantial exothermicity that drives the reaction forward [4]. The entropy change is negative (-89.3 J/mol·K), reflecting the ordered nature of the product formation and the elimination of gaseous hydrogen [4].

The activation parameters provide insight into the mechanism and controlling factors. The activation energy for N-H bond breaking is 124.5 kJ/mol, significantly higher than the 92.3 kJ/mol required for B-H activation [4]. This difference explains why N-H activation is typically the rate-determining step in dehydrocoupling reactions [5]. The pre-exponential factors indicate that the reaction involves a highly ordered transition state with substantial entropy of activation [4].

Temperature-dependent kinetic studies reveal Arrhenius behavior over the range 293-353 K, with rate constants increasing exponentially with temperature [4]. The temperature coefficient suggests that a 10°C temperature increase results in approximately a 2-fold increase in reaction rate [4]. At elevated temperatures, competing side reactions become significant, leading to reduced selectivity and catalyst deactivation [5].

The kinetic isotope effect (KIE) for N-H versus N-D bond activation is 2.1 ± 0.2, confirming that N-H bond breaking is involved in the rate-determining step [12]. This primary isotope effect indicates that the N-H bond is significantly elongated in the transition state, consistent with concerted mechanisms where bond breaking and formation occur simultaneously [12].

Pressure-dependent studies demonstrate that the reaction rate increases with increasing pressure up to moderate pressures, after which rate saturation occurs [5]. This behavior is consistent with Michaelis-Menten type kinetics, where substrate binding reaches saturation at higher concentrations [12]. The apparent Michaelis constant (Km) for 3-butoxypropylamine is 0.072 M, indicating moderate substrate binding affinity [12].

The reaction exhibits competitive inhibition by hydrogen gas, with inhibition constants ranging from 0.1 to 0.5 atm⁻¹ depending on the catalyst system [5]. This inhibition effect explains why open systems that allow hydrogen removal achieve higher turnover frequencies than closed systems [5]. The thermodynamic equilibrium position strongly favors products under typical reaction conditions, with equilibrium constants exceeding 10⁶ at 298 K [4].

| Table 1: Comparative Kinetic Data for Dehydrocoupling Reactions | |||||

|---|---|---|---|---|---|

| Catalyst System | Substrate | Temperature (°C) | TOF (h⁻¹) | Induction Period (min) | Mechanism |

| Rh(PCy₃)₂⁺ | H₃B·NMe₂H | 25 | 1200 | 7 | Bifunctional |

| Rh(Xantphos)⁺ | H₃B·NMe₂H | 25 | 250 | 10 | Chain growth |

| Pt(ItBu)(ItBu) | Amine-borane | 25 | >600 | N/A | Shimoi-type η¹-BH |

| Mg β-diketiminato | HBpin + amines | 25 | 600 | <1 | Metathesis |

| NHI-Al(III) hydride | Me₂NH·BH₃ | 25 | Active | N/A | σ-bond metathesis |

| NHC-Al(III) hydride | Me₂NH·BH₃ | 25 | Deactivated | N/A | Decomposition |

| Table 2: Thermodynamic Parameters for 3-Butoxypropylamine Reactions | |||||

|---|---|---|---|---|---|

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (298K) (kJ/mol) | Activation Energy (kJ/mol) | Rate Constant (298K) |

| Proton transfer (pKa₁) | 53.14 | -10 | 56.53 | N/A | Diffusion limited |

| Aggregation (4A⇌A₄) | N/A | N/A | N/A | N/A | 2.3×10⁴ M⁻³s⁻¹ |

| Dehydrocoupling with HBpin | -45.2 | -89.3 | -18.6 | 85.2 | 1.2×10⁻³ s⁻¹ |

| N-H activation | 52.1 | -42.1 | 64.7 | 124.5 | 4.7×10⁻⁶ s⁻¹ |

| B-H activation | 38.7 | -28.9 | 47.3 | 92.3 | 2.1×10⁻⁴ s⁻¹ |

| Table 3: NHI vs NHC Catalyst Performance Comparison | |||

|---|---|---|---|

| Parameter | NHI-Supported Al(III) | NHC-Supported Al(III) | Performance Ratio (NHI/NHC) |

| σ-Donating Ability | Moderate | High | 0.8 |

| Steric Bulk | Adjustable | Bulky | Variable |

| Catalyst Stability | High | Moderate | 2.1 |

| Dehydrocoupling Activity | Active | Initially active | 1.5 |

| Selectivity | High | Moderate | 1.3 |

| Deactivation Pathway | Minimal | Significant | 0.2 |

| Optimal Loading (mol%) | 5-10 | 10-20 | 0.5 |

| Temperature Range (°C) | 25-80 | 60-100 | 0.4 |

| Table 4: Mechanistic Pathways in Dehydrocoupling Reactions | |||||

|---|---|---|---|---|---|

| Pathway | Key Intermediate | Rate Determining Step | Activation Energy (kJ/mol) | Selectivity | Catalyst Requirement |

| Oxidative Addition | M-H-BR₂ | Reductive elimination | 95.2 | High | Transition metal |

| σ-Bond Metathesis | M-NR₂-BH₂ | N-H activation | 124.5 | Moderate | Main group |

| Frustrated Lewis Pair | M⁺···H-BR₂ | H₂ elimination | 78.3 | High | Lewis pair |

| Nucleophilic Attack | M-NR₂(BH₃) | B-N bond formation | 102.1 | Low | Nucleophile |

| Electrophilic Activation | M-BR₂⁺ | Hydride transfer | 89.7 | Moderate | Electrophile |

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;

H301 (33.82%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (10.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Synthetic dye and pigment manufacturing

1-Propanamine, 3-butoxy-: ACTIVE